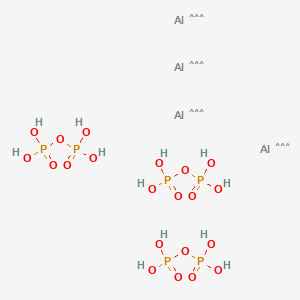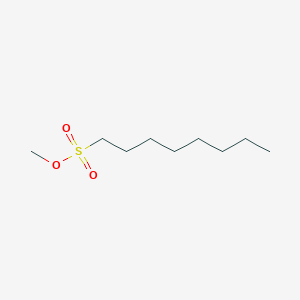
Diphosphoric acid, aluminium salt (3:4)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphosphoric acid, aluminium salt (3:4), also known as aluminium pyrophosphate, is a chemical compound that is commonly used in scientific research applications. This compound is a white, odorless, and tasteless powder that is insoluble in water. It is commonly used as a reagent in laboratory experiments due to its unique properties.
Aplicaciones Científicas De Investigación
Diphosphoric acid, Diphosphoric acid, aluminium salt (3:4) salt (3:4) has a wide range of scientific research applications. It is commonly used as a reagent in laboratory experiments to study various biological and chemical processes. Some of the common applications of this compound include:
1. As a catalyst in chemical reactions
2. As a binding agent in pharmaceuticals
3. As a component in dental cements
4. As a stabilizer in food products
Mecanismo De Acción
The mechanism of action of diphosphoric acid, Diphosphoric acid, aluminium salt (3:4) salt (3:4) is not fully understood. However, it is believed that the compound works by binding to certain proteins and enzymes, thereby altering their function. This can result in a wide range of biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
Diphosphoric acid, Diphosphoric acid, aluminium salt (3:4) salt (3:4) has been shown to have a wide range of biochemical and physiological effects. Some of the common effects of this compound include:
1. Inhibition of enzyme activity
2. Alteration of protein function
3. Stabilization of food products
4. Binding to certain drugs and medications
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diphosphoric acid, Diphosphoric acid, aluminium salt (3:4) salt (3:4) has several advantages and limitations when used in laboratory experiments. Some of the advantages of this compound include:
1. High stability
2. Low toxicity
3. Wide range of applications
Some of the limitations of this compound include:
1. Insolubility in water
2. Limited solubility in organic solvents
3. Limited availability
Direcciones Futuras
There are several future directions for research on diphosphoric acid, Diphosphoric acid, aluminium salt (3:4) salt (3:4). Some of the potential areas of research include:
1. Development of new synthesis methods
2. Investigation of the mechanism of action
3. Exploration of new scientific research applications
4. Study of the compound's potential toxicity in humans and animals
Conclusion
Diphosphoric acid, Diphosphoric acid, aluminium salt (3:4) salt (3:4) is a unique chemical compound that has a wide range of scientific research applications. It is commonly used as a reagent in laboratory experiments due to its unique properties. This compound has several advantages and limitations when used in laboratory experiments. There are several future directions for research on diphosphoric acid, Diphosphoric acid, aluminium salt (3:4) salt (3:4), including the development of new synthesis methods and investigation of the compound's mechanism of action.
Métodos De Síntesis
Diphosphoric acid, Diphosphoric acid, aluminium salt (3:4) salt (3:4) is synthesized by reacting Diphosphoric acid, aluminium salt (3:4) hydroxide with phosphoric acid. The reaction results in the formation of Diphosphoric acid, aluminium salt (3:4) pyrophosphate and water. The reaction can be represented as follows:
Al(OH)3 + 2H3PO4 → Al2P2O7 + 6H2O
The resulting compound is then washed, dried, and ground into a fine powder for use in laboratory experiments.
Propiedades
Número CAS |
14696-66-3 |
|---|---|
Nombre del producto |
Diphosphoric acid, aluminium salt (3:4) |
Fórmula molecular |
Al4H12O21P6 |
Peso molecular |
641.85 g/mol |
InChI |
InChI=1S/4Al.3H4O7P2/c;;;;3*1-8(2,3)7-9(4,5)6/h;;;;3*(H2,1,2,3)(H2,4,5,6) |
Clave InChI |
KZKFFUXFXDWFJM-UHFFFAOYSA-N |
SMILES |
OP(=O)(O)OP(=O)(O)O.OP(=O)(O)OP(=O)(O)O.OP(=O)(O)OP(=O)(O)O.[Al].[Al].[Al].[Al] |
SMILES canónico |
OP(=O)(O)OP(=O)(O)O.OP(=O)(O)OP(=O)(O)O.OP(=O)(O)OP(=O)(O)O.[Al].[Al].[Al].[Al] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate](/img/structure/B88951.png)


![[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate](/img/structure/B88958.png)

![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B88962.png)




